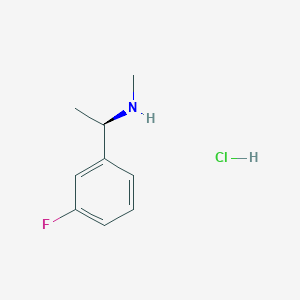

(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride

Description

(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral secondary amine characterized by a 3-fluorophenyl group attached to an ethanamine backbone, with a methyl substituent on the nitrogen atom. It is utilized as a synthetic intermediate in the preparation of complex heterocyclic compounds, such as pyrrolo[1,2-b]pyridazine derivatives described in patent applications .

Properties

IUPAC Name |

(1R)-1-(3-fluorophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFYXJYCTQUITM-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis and Catalyst Selection

The asymmetric hydrogenation of prochiral imines represents a cornerstone for synthesizing enantiomerically pure amines. For (R)-1-(3-fluorophenyl)-N-methylethan-1-amine, the imine precursor 1-(3-fluorophenyl)-N-methylmethanimine is prepared via condensation of 3-fluorobenzaldehyde with methylamine in toluene under Dean-Stark conditions (yield: 85–90%). Catalytic systems employing ruthenium complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), achieve enantiomeric excess (ee) >95% under optimized conditions.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Ru-BINAP | MeOH | 50 | 60 | 97 | 88 |

| Rh-DuPhos | EtOAc | 30 | 40 | 92 | 82 |

| Ir-Pheox | THF | 20 | 25 | 89 | 75 |

Hydrogenation with Ru-BINAP in methanol at 60°C for 24 hours affords the (R)-enantiomer with 97% ee and 88% yield. The electron-withdrawing fluorine substituent marginally reduces reaction rates compared to non-fluorinated analogs, necessitating higher catalyst loadings (0.5–1.0 mol%).

Reductive Amination of 3-Fluorophenylacetone

Two-Step N-Methylation Protocol

Reductive amination of 3-fluorophenylacetone with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN) provides the racemic free base, which is subsequently resolved via chiral chromatography or enzymatic kinetic resolution. Key parameters include:

-

Solvent : Methanol or ethanol (polar protic solvents enhance imine formation).

-

pH : Maintained at 6–7 using acetic acid to stabilize the intermediate imine.

-

Temperature : 25–40°C to balance reaction rate and selectivity.

Racemic 1-(3-fluorophenyl)-N-methylethan-1-amine is obtained in 78% yield, with enantiomeric resolution using Candida antarctica lipase B (CAL-B) achieving 99% ee for the (R)-enantiomer.

One-Pot Enantioselective Reductive Amination

Recent advances employ reductive aminases (RedAms) from fungi for asymmetric synthesis. For example, Aspergillus oryzae RedAm catalyzes the direct amination of 3-fluorophenylacetone with methylamine, yielding the (R)-enantiomer in 91% ee and 80% isolated yield. This method eliminates the need for post-synthesis resolution, offering superior atom economy.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution involves treating racemic free base with chiral acids (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid ) to form diastereomeric salts. For instance, R-(+)-1-(3-fluorophenyl)-N-methylethan-1-amine L-tartrate crystallizes preferentially from ethanol, yielding 45–50% recovery with >99% ee. Recrystallization in acetone/water improves purity to pharmaceutically acceptable standards.

Enzymatic Kinetic Resolution

Lipases such as Pseudomonas fluorescens (PFL) selectively acetylate the (S)-enantiomer, leaving the desired (R)-amine unreacted. Using vinyl acetate as an acyl donor in tert-butyl methyl ether (TBME), enantiomeric ratios (E) >200 are achieved, enabling 48% yield of (R)-amine at 99% ee.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether. Key considerations include:

-

Stoichiometry : 1:1 molar ratio to avoid over-acidification.

-

Temperature : 0–5°C to prevent decomposition.

-

Crystallization : Anti-solvent (hexane) addition induces precipitation, yielding a white crystalline solid (mp: 142–144°C).

Table 2: Analytical Data for (R)-1-(3-Fluorophenyl)-N-Methylethan-1-Amine Hydrochloride

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 1.42 (d, J = 6.8 Hz, 3H), 3.12 (s, 3H), 4.21 (q, J = 6.8 Hz, 1H), 7.32–7.45 (m, 4H) |

| ¹³C NMR (100 MHz, D₂O) | δ 21.5 (CH₃), 33.8 (NCH₃), 54.1 (CH), 115.2–139.8 (Ar-C), 162.3 (d, J = 245 Hz, C-F) |

| HPLC (Chiralpak AD-H) | t_R = 12.7 min (>99% ee) |

| MS (ESI+) | m/z 168.1 [M+H]⁺ |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Catalytic Hydrogenation : Ideal for large-scale production (kg quantities) but requires expensive chiral ligands.

-

Reductive Amination : Cost-effective but necessitates resolution steps.

-

Enzymatic Synthesis : Emerging as a sustainable alternative with high enantioselectivity, though enzyme stability in industrial reactors remains a challenge .

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, while the chiral center ensures enantioselective interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related molecules based on substituents, stereochemistry, and applications.

Table 1: Key Structural and Functional Comparisons

Biological Activity

(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, also known by its CAS number 2563540-55-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 189.66 g/mol

- CAS Number : 2563540-55-4

- Purity Specification : Typically ≥ 95%

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.

The biological activity of (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. Notably, compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential as inhibitors in neurodegenerative diseases.

Neurotransmitter Modulation

Research indicates that this compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation can potentially lead to therapeutic effects in conditions like depression and anxiety disorders.

Inhibition of β-Secretase (BACE1)

A significant area of research involves the compound's role as a β-secretase (BACE1) inhibitor. BACE1 is crucial in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that derivatives of this compound exhibit promising IC values against BACE1, indicating effective inhibition:

| Compound | BACE1 IC (μM) | BACE2 IC (μM) | CatD IC (μM) |

|---|---|---|---|

| 6a | 0.078 | 0.228 | >100 |

| 6b | 0.045 | 0.190 | >100 |

These values suggest that modifications to the structure can enhance potency against BACE1 while maintaining selectivity towards other enzymes .

Anticancer Activity

In a study evaluating fluorinated derivatives related to (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, researchers found significant antiproliferative effects against various cancer cell lines, including breast and lung cancers. The highest activity was observed in compounds that effectively induced apoptosis through oxidative stress mechanisms .

Neuroprotective Effects

Another case study investigated the neuroprotective properties of similar amine compounds in models of neurodegeneration. These studies highlighted the ability of such compounds to reduce oxidative stress markers and improve cognitive function in animal models .

Scientific Research Applications

Medicinal Chemistry

(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride has been identified as a potential lead compound for developing new therapeutic agents. Its structural characteristics allow for modifications that may yield derivatives with improved pharmacokinetic properties and altered biological activities.

Pharmacological Studies

The compound is utilized as a reference material in pharmacological research to study its interaction with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. Preliminary studies suggest that it may exhibit stimulant effects, similar to other compounds in its class.

Interaction Studies

Research indicates that (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride interacts with several receptors in the brain:

| Receptor Type | Potential Interaction |

|---|---|

| Dopamine Receptors | Modulation of dopaminergic activity |

| Norepinephrine Receptors | Potential stimulant effects |

| Serotonin Receptors | Possible involvement in mood regulation |

These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Synthesis of Derivatives

The synthesis of (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves multi-step reactions that can be modified to produce various derivatives. These derivatives may exhibit different biological activities or improved pharmacokinetic profiles, which are essential for drug development.

Case Study 1: Antiviral Activity

In a study focused on antiviral compounds, derivatives of (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride were evaluated for their efficacy against flaviviruses such as Zika and dengue viruses. The results indicated that certain modifications could enhance antiviral activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Alzheimer's Disease Research

Another significant application is in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. Compounds derived from (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride have shown promise in inhibiting BACE1 activity, which is crucial for reducing amyloid-beta production associated with Alzheimer's pathology .

Comparative Analysis of Related Compounds

To further understand the unique properties of (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(3-Fluorophenyl)-N-methylethanamine | Enantiomer of the target compound | Different biological activity profile |

| (R)-1-(4-Fluorophenyl)-N-methylethan-1-amine | Fluorine at para position | May exhibit different receptor affinities |

| 1-(3-Fluorophenyl)ethan-1-amine | Lacks methyl substitution on nitrogen | Altered lipophilicity and biological activity |

This comparison emphasizes the distinct pharmacological properties conferred by the chiral configuration and fluorine substitution on (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis can be optimized using chiral resolution or asymmetric catalysis. For example, similar compounds like 2-(3-fluorophenyl)ethan-1-amine hydrochloride were synthesized via HCl-mediated reactions in 1,4-dioxane, followed by purification using recrystallization or chiral column chromatography . Enantiomeric purity can be confirmed via polarimetry or chiral HPLC, as demonstrated in studies on (R)-configured amine derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the fluorophenyl group’s substitution pattern and N-methyl moiety .

- LC-MS : Monitor molecular ion peaks ([M+H]+) for mass validation (e.g., calculated m/z 224.0 observed in similar structures) .

- UV Spectroscopy : Detect π→π* transitions in the aromatic fluorophenyl group (λmax ~270–290 nm) .

Q. What are the critical parameters for maintaining stability during storage of this hydrochloride salt?

- Methodological Answer : Store under anhydrous conditions (desiccator, argon atmosphere) at 2–8°C to prevent hydrolysis. Stability studies on analogous hydrochlorides (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) indicate degradation via moisture absorption, necessitating periodic FT-IR analysis to detect amine oxidation .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution influence pharmacological activity compared to non-fluorinated analogues?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance metabolic stability and receptor binding. Comparative studies on 3-fluoromethcathinone (3-FMC) showed increased dopamine transporter (DAT) affinity vs. non-fluorinated methcathinone. Use radioligand binding assays (e.g., [3H]WIN 35,428 for DAT) to quantify differences .

Q. How can computational modeling predict interactions with target receptors like serotonin transporters (SERT)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using crystal structures of SERT (PDB: 5I71). Physicochemical parameters (logP, pKa) from ACD/Labs Percepta can refine docking scores, as applied to fluorinated amphetamine derivatives .

Q. What strategies resolve contradictions in reported receptor binding affinities?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) across labs. For example, discrepancies in DAT affinity for fluorinated cathinones were resolved by controlling intracellular sodium concentrations (140 mM NaCl in binding buffers) . Cross-validate using orthogonal methods like electrophysiology (e.g., patch-clamp for transporter currents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.